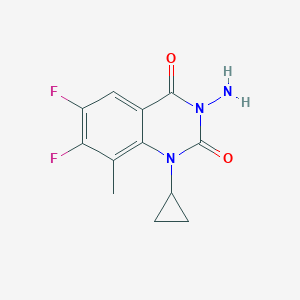
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-
描述
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl- is a useful research compound. Its molecular formula is C12H11F2N3O2 and its molecular weight is 267.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl- (CAS No. 351368-44-0) is a complex heterocyclic compound belonging to the quinazoline family. Its molecular formula is C12H11F2N3O2, with a molecular weight of 267.23 g/mol. This compound exhibits significant biological activities, particularly as an antibacterial agent and potential anticancer drug. The unique structural features and substituents contribute to its pharmacological potential.
Antimicrobial Properties
Research indicates that quinazolinediones, including 2,4(1H,3H)-quinazolinedione derivatives, possess notable antimicrobial properties. They primarily act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. The mechanism involves the formation of stable complexes with these enzymes, which disrupts bacterial cell division and growth.
A study evaluated various quinazoline derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The findings showed that several derivatives exhibited moderate to significant antibacterial activity:
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity |
|---|---|---|---|
| Compound 13 | 9 (Staphylococcus aureus) | 65 | Moderate |
| Compound 15 | 10-12 (various strains) | 75-80 | Moderate |
| Compound III | - | - | Notable activity against Candida albicans |
Among these compounds, Compound 13 demonstrated a broad bioactive spectrum against various strains, showing effectiveness comparable to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
The potential anticancer activity of quinazoline derivatives has also been explored. Some studies suggest that certain modifications to the quinazoline structure can enhance anticancer effects by targeting specific cellular pathways involved in tumor growth and proliferation. Although specific data on 2,4(1H,3H)-quinazolinedione's anticancer activity is limited, its structural similarities to other active compounds indicate a promising avenue for further research.
The interaction of 2,4(1H,3H)-quinazolinediones with type-II topoisomerases has been characterized through crystallographic studies. These studies reveal key interactions such as hydrogen bonding between the compound and amino acid residues in the enzyme's active site. This binding stabilizes the drug-enzyme-DNA complex during replication processes .
Study on Structural Activity Relationship (SAR)
A significant study focused on the SAR of quinazoline derivatives highlighted how different substitutions at the 1- and 3-positions of the quinazoline ring could influence biological activity. The incorporation of various heterocycles such as triazoles or oxadiazoles at these positions was found to enhance antibacterial properties significantly. For instance:
- Compound with triazole moieties : Showed enhanced activity against Escherichia coli.
- Compounds with oxadiazole moieties : Exhibited moderate activity against Staphylococcus aureus.
These findings underscore the importance of structural modifications in developing more effective antimicrobial agents .
属性
IUPAC Name |
3-amino-1-cyclopropyl-6,7-difluoro-8-methylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-5-9(14)8(13)4-7-10(5)16(6-2-3-6)12(19)17(15)11(7)18/h4,6H,2-3,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIVFMAMROTIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)C(=O)N(C(=O)N2C3CC3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457337 | |
| Record name | 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351368-44-0 | |
| Record name | 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















